molecular formula C8H9FN2O2 B13260253 Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate

Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate

Cat. No.: B13260253
M. Wt: 184.17 g/mol
InChI Key: IGFLZTGIQIUXOK-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate (CAS 2059937-94-7) is a valuable fluorinated pyridine building block with a molecular formula of C8H9FN2O2 and a molecular weight of 184.17 g/mol . This compound features both a reactive ester group and an aminomethyl group on its pyridine core, making it a versatile intermediate for synthetic chemistry applications, including the development of novel agrochemicals and pharmaceutical candidates . The presence of the fluorine atom can significantly influence the compound's properties, such as its bioavailability and metabolic stability, which is a key strategy in modern lead optimization . As a pyridine derivative, it is part of a important class of compounds used in creating substances with unique modes of action and increased efficacy, helping to overcome issues like pest resistance in agrochemical development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should consult the Safety Data Sheet for proper handling and storage instructions, particularly as this product may require cold-chain transportation .

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate

InChI

InChI=1S/C8H9FN2O2/c1-13-8(12)6-2-5(3-10)11-4-7(6)9/h2,4H,3,10H2,1H3

InChI Key

IGFLZTGIQIUXOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NC(=C1)CN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as fluorinating agents under controlled conditions. The aminomethyl group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to construct the pyridine ring with the desired substituents .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield nitriles, while reduction of the carboxylate group can produce alcohols or aldehydes.

Scientific Research Applications

Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Key Observations:

  • Fluorine vs.
  • Aminomethyl vs. Sulfonyl: The aminomethyl group in the target compound supports nucleophilic reactions (e.g., acylations), whereas the sulfonyl group in stabilizes protein-ligand interactions via hydrogen bonding .
  • Ester vs. Nitrile : The methyl ester in the target compound is more hydrolytically labile than the nitrile in , enabling controlled release of active metabolites .

Biological Activity

Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate is a chemical compound with a molecular formula of C10_{10}H11_{11}FN2_2O2_2 and a molecular weight of 184.17 g/mol. Its structure comprises a pyridine ring substituted with an aminomethyl group at the 2-position and a fluorine atom at the 5-position, along with a carboxylate group at the 4-position. This unique arrangement contributes to its biological activity, making it a valuable candidate in pharmaceutical research.

Biological Activity

This compound exhibits significant biological activity primarily as a pharmaceutical intermediate. Its derivatives have shown promising interactions with various biological targets, including enzymes and receptors. The following sections summarize key findings regarding its biological activity.

Antitumor Activity

Research has indicated that compounds structurally similar to this compound exhibit potent antitumor activity. For instance, studies evaluating analogs against L1210 mouse leukemia cells demonstrated significant inhibition of cell proliferation, with IC50_{50} values in the nanomolar range. This suggests that such compounds may act through mechanisms involving intracellular release of active metabolites, enhancing their therapeutic potential against cancer cells .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Interactions : Its structure allows for selective binding to various receptors, potentially modulating signaling pathways critical for tumor growth and metastasis.
  • Cell Cycle Arrest : Some derivatives have been observed to induce cell cycle arrest in cancerous cells, leading to apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological properties of this compound derivatives. Key factors influencing SAR include:

Structural Feature Effect on Activity
Fluorine SubstitutionEnhances binding affinity and selectivity
Aminomethyl GroupFacilitates electrostatic interactions
Carboxylate PositionInfluences solubility and bioavailability

Case Studies

Several case studies highlight the biological activity of this compound and its derivatives:

  • Inhibition of Leukemia Cells : A study reported that derivatives exhibited IC50_{50} values below 100 nM against L1210 mouse leukemia cells, indicating high potency .
  • Antifungal Properties : Another investigation into related compounds found moderate to excellent antifungal activities against various phytopathogenic fungi, showcasing the versatility of this chemical scaffold in different therapeutic areas .
  • Synergistic Effects with Chemotherapy : Research demonstrated that combining certain derivatives with traditional chemotherapeutics like doxorubicin resulted in enhanced cytotoxic effects against breast cancer cell lines, suggesting potential for combination therapies .

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